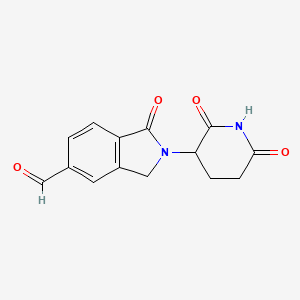

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde

Description

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde is a synthetic small molecule featuring a dioxopiperidine ring fused to an isoindoline scaffold, with a carbaldehyde group at the 5-position. This compound is primarily utilized in research settings for drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules due to its reactive aldehyde moiety. The aldehyde group enables covalent conjugation with amines or hydrazines, making it a versatile linker or warhead in chemical biology applications .

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-5-carbaldehyde |

InChI |

InChI=1S/C14H12N2O4/c17-7-8-1-2-10-9(5-8)6-16(14(10)20)11-3-4-12(18)15-13(11)19/h1-2,5,7,11H,3-4,6H2,(H,15,18,19) |

InChI Key |

ILKPUQNPUXVWLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Method A: Cyclization of Phthalic Anhydride Derivatives with Amino Precursors

Method B: Bromomethylation and Nucleophilic Substitution

Method C: Sequential Hydrogenation and Protection-Deprotection

Data Tables Summarizing Key Reagents and Conditions

Research Perspectives and Variations

Recent research emphasizes the use of microwave-assisted synthesis to accelerate cyclization and formylation steps, improving yields and reducing reaction times. Additionally, the employment of solid-supported reagents and flow chemistry techniques has been explored to enhance scalability and purity.

Notes on Purification and Characterization

- Purification : Typically achieved through recrystallization, chromatography (e.g., silica gel column chromatography), or filtration of insoluble impurities.

- Characterization : Confirmed via NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to verify the structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the carbaldehyde to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for cancer and inflammatory diseases.

Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences and Functional Group Analysis

The following table highlights structural distinctions and functional group variations between the target compound and its analogs:

Stability and Handling

- The aldehyde-containing compound may exhibit lower stability compared to carboxylic acid analogs due to the propensity of aldehydes to oxidize or react with nucleophiles. Proper storage under inert atmospheres is critical .

- Carboxylic acid derivatives (e.g., IN-DA020LOV) are generally more shelf-stable, aligning with their classification as technical inquiry products .

Research and Development Context

- PROTAC Design : The target compound’s aldehyde group is advantageous for modular PROTAC assembly, allowing reversible binding to E3 ligases. Conversely, carboxylic acid analogs are better suited for irreversible conjugation in finalized constructs .

- Custom Synthesis : emphasizes the availability of custom PEG linkers and click chemistry reagents, suggesting that the target compound and its analogs are integral to tailored drug discovery workflows .

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde, also known by its CAS number 2582979-82-4, is a compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C14H12N2O4

- Molecular Weight: 272.26 g/mol

- Purity: >96%

The compound acts primarily as a modulator of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which are crucial in regulating immune responses and cell proliferation.

Antiproliferative Effects

Research has demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. A study reported an IC50 value of 2.25 ± 0.09 µM against NCI-H929 multiple myeloma cells, indicating strong efficacy comparable to established drugs like lenalidomide (IC50 = 1.12 ± 0.06 µM) .

TNF-α Inhibition

The compound significantly reduces tumor necrosis factor-alpha (TNF-α) levels in human peripheral blood mononuclear cells (PBMCs). The IC50 for TNF-α inhibition was found to be approximately 0.76 ± 0.08 µM, showcasing its potential as an anti-inflammatory agent .

Study on Apoptosis Induction

A detailed investigation into the apoptotic effects of the compound revealed that it induces apoptosis in NCI-H929 cells through caspase activation. Flow cytometry analysis indicated a dose-dependent increase in early and late apoptotic events when treated with the compound .

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Control | 3.4 | 2.6 |

| 1 | 13.3 | 21.3 |

| 5 | 34.6 | - |

Pharmacokinetics and Toxicity

Preliminary toxicity studies indicated that the compound exhibits low toxicity at concentrations up to 20 µM in PBMCs, with cell viability at approximately 94% compared to lenalidomide's 86% at the same concentration .

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including condensation and oxidation of 2,6-dioxopiperidine and isoindoline derivatives. Key conditions include refluxing in acetic acid (100–120°C) with sodium acetate as a catalyst and anhydrous solvents like DMF. Purification via silica gel column chromatography (ethyl acetate/hexane gradient) achieves >95% purity (HPLC). Yield optimization (45–68%) requires precise stoichiometric ratios (1:1.1–1.3 for aldehyde precursors) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C and 2D experiments (COSY, HSQC) confirm stereochemistry and connectivity.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (±0.001 Da accuracy).

- HPLC-UV: Assesses purity (C18 column, acetonitrile/water gradient).

- X-ray Crystallography: Resolves absolute configuration for crystalline derivatives .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

- Temperature: Store at 4°C (short-term) vs. -20°C (long-term) with desiccants.

- pH Stability: Test in buffers (pH 3–9) to identify degradation thresholds.

- Light Sensitivity: Expose to UV/visible light and monitor via HPLC for photodegradants. Use LC-MS/MS to identify degradation products (e.g., oxidation of aldehyde to carboxylic acid) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound in targeted protein degradation?

- Structural Modifications: Alter dioxopiperidine (e.g., C4 methyl substitution) and isoindoline moieties (e.g., carbaldehyde replacement).

- Biological Assays: Quantify degradation efficiency using cellular ubiquitination assays (IC50) and proteasome activity tests.

- Computational Modeling: Molecular docking with E3 ligases (e.g., CRBN) identifies critical binding motifs. Correlate logP (1.2–2.8) with degradation potency (DC50: 10 nM–5 μM) .

Q. What strategies resolve contradictions between in vitro and cellular activity data?

- Permeability Assessment: Measure logP and PAMPA coefficients to evaluate cellular uptake.

- Target Engagement: Use cellular thermal shift assays (CETSA) to confirm binding in live cells.

- CRISPR-Modified Models: Compare activity in CRBN-knockout vs. wild-type cells to isolate mechanism-specific effects.

- Metabolic Stability: Conduct liver microsome assays to identify rapid degradation pathways .

Q. What methodologies elucidate oxidative degradation pathways under physiological conditions?

- Forced Degradation: Treat with H₂O₂ (0.3% v/v) and analyze via LC-MS/MS to identify oxidation sites (e.g., aldehyde → carboxylic acid).

- Isotope Labeling: Use ²H-labeled analogs to track metabolic transformation in hepatocyte models.

- Computational Predictions: Density functional theory (DFT) calculates bond dissociation energies (e.g., C-N bond ΔG‡ = 85 kJ/mol).

- Structural Confirmation: Compare degradants with synthetic standards using NMR and HRMS .

Q. How can researchers optimize solubility for in vivo studies without compromising bioactivity?

- Co-Solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility.

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo.

- Pharmacokinetic Profiling: Monitor plasma concentration-time curves to balance solubility and bioavailability .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in degradation studies?

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 and Hill coefficients.

- ANOVA with Post Hoc Tests: Compare multiple treatment groups (e.g., wild-type vs. CRBN-knockout).

- Quality Control: Include replicate experiments (n ≥ 3) and internal standards (e.g., stable isotope-labeled analogs) .

Q. How should researchers validate target specificity in complex biological systems?

- Proteomic Profiling: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target proteins.

- Competitive Pull-Down Assays: Incubate with biotinylated analogs and streptavidin beads to isolate binding partners.

- Kinobeads® Screening: Profile kinase engagement to rule out unintended signaling effects .

Data Interpretation & Troubleshooting

Q. How to address discrepancies in crystallographic vs. solution-phase structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.